N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYGEDKIDWOEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Additives
No catalysts are explicitly mentioned in the reviewed methods. However, the use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) could potentially accelerate aroyl isothiocyanate formation, as seen in analogous syntheses.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
IR Spectroscopy: The presence of C=S (1155 cm⁻¹) and C=O (1691 cm⁻¹) bonds confirms thiourea and benzamide functionalities.
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¹H NMR: Aromatic proton splitting patterns and the sec-amide NH signal (δ 12.62) validate the structure.
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Mass Spectrometry: Molecular ion peak at m/z 335 aligns with the theoretical molecular weight.
Purity Assessment
Thin-layer chromatography (TLC) using toluene:acetone (8:2) confirmed single-spot purity (Rf = 0.72).
Challenges and Mitigation Strategies
Byproduct Formation
Competitive hydrolysis of aroyl isothiocyanate to benzamide is a known side reaction. Strategies to minimize this include:
Low Yields in Scale-Up
Scaling the reaction from milligram to gram quantities may reduce yields due to inefficient heat transfer. Microwave reactors or flow chemistry systems could address this.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Equipment |
|---|---|---|---|
| Conventional | 75 | 3 hours | Reflux apparatus |
| Microwave | 80* | 15 minutes | Microwave reactor |
| Acetonitrile | N/A | 2 hours | Nitrogen line |
*Reported for analogous derivatives.
Industrial Feasibility and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiourea moiety plays a crucial role in its binding affinity and specificity. Additionally, the nitro and chloro substituents contribute to its overall reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiourea benzamide derivatives exhibit significant variations in properties depending on substituent type, position, and molecular geometry. Below is a systematic comparison:
Urease Inhibition
- N-[[3-Chloro-2-Methylphenyl]Carbamothioyl]Benzamide Derivatives (e.g., 4e, 4h–j):
- Target Compound : The 3-nitro and 4-chloro groups on the phenyl ring may similarly enhance enzyme binding but require experimental validation.
Antitubercular Activity
- 2-Chloro-N-(Methyl(1-Phenylethyl)Carbamothioyl)Benzamide (79) :
- Target Compound : The 4-chloro-3-nitro configuration may improve interactions with M. tuberculosis targets like InhA, though steric effects from the nitro group could reduce efficacy compared to smaller substituents.
Anticancer Activity
- N-([4-Chlorophenyl]Carbamothioyl)-4-Fluorobenzamide (L1) :
- N-((3-Nitrophenyl)Carbamothioyl)Benzamide (L1) :
- Target Compound : The 3-nitro group may improve DNA intercalation or kinase inhibition, similar to nitrophenyl derivatives in other studies .
Substituent Position and Corrosion Inhibition
- N-((3-Chlorophenyl)Carbamothioyl)Benzamide (T1) vs. N-((4-Chlorophenyl)Carbamothioyl)Benzamide (T2) :
Structural and Computational Insights
- Docking scores (-4.97 kcal/mol) surpass reference drugs like Tenofovir .
- Target Compound : The 3-nitro group may strengthen interactions with catalytic residues in enzymes or receptors, though steric hindrance could offset benefits.
Biological Activity
N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzamide backbone with a carbamothioyl group and substituents that include a chloro and nitro group. Its molecular formula is , with a molecular weight of approximately 335.76 g/mol. The presence of these functional groups contributes to its biological reactivity and potential efficacy as a therapeutic agent.
The compound's mechanism of action primarily involves its interaction with specific enzymes and molecular targets. It has been shown to act as an enzyme inhibitor , binding to active sites and disrupting normal enzymatic functions. The thiourea moiety in the structure is critical for its binding affinity, while the nitro and chloro substituents enhance its overall reactivity and biological activity.
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Studies indicate that it targets the phosphatidylinositol-3 kinase (PI3K) pathway, which is frequently dysregulated in cancer cells. Modifications to the compound have led to enhanced stability and efficacy against various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15 | PI3K inhibition |
| B | HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| C | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results suggest it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 1: In Vitro Evaluation
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells significantly compared to control groups. For instance, in a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.
Case Study 2: In Vivo Testing
In vivo experiments using animal models have shown promising results regarding the anti-inflammatory effects of the compound. In a carrageenan-induced paw edema model, this compound exhibited significant reductions in edema size compared to control treatments, suggesting anti-inflammatory properties that could complement its anticancer effects .
Q & A
Basic Research Question
- Data Collection : Single-crystal X-ray diffraction (Bruker APEX II CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Superflip (charge-flipping algorithm) and Olex2 for initial phase determination .
- Refinement : SHELXL for least-squares refinement, addressing thermal parameters and disorder. Hydrogen bonds are modeled using restraints .
- Validation : CCDC deposition (e.g., CIF file) and PLATON checks for missed symmetry .
How can discrepancies between experimental (XRD) and DFT-optimized molecular geometries be resolved?
Advanced Research Question
Discrepancies arise due to crystal packing effects (e.g., intermolecular H-bonds) absent in gas-phase DFT. Methodological steps include:
- DFT Level : B3LYP/6-311G(d,p) for geometry optimization .
- RMSD Analysis : Compare bond lengths/angles (e.g., C–S bond: XRD = 1.68 Å vs. DFT = 1.71 Å) .
- Energy Decomposition : SAPT (Symmetry-Adapted Perturbation Theory) quantifies packing forces .
What role do Hirshfeld surface and energy framework analyses play in understanding intermolecular interactions?
Advanced Research Question
- Hirshfeld Surface : Maps contact distances (dnorm) to identify H-bond donors (N–H···O, ~2.2 Å) and acceptors (C=O···H–C, ~2.5 Å) .
- Fingerprint Plots : Quantify interaction contributions (e.g., H···H = 45%, H···O/N = 25%) .
- Energy Frameworks : Coulombic (electrostatic), dispersion, and total energy models prioritize dominant interactions (e.g., π-stacking vs. H-bonding) .
How is molecular docking used to evaluate this compound’s antiviral activity against proteases?
Advanced Research Question
- Target : COVID-19 Mpro (PDB: 6LU7) or similar viral proteases .
- Protocol : AutoDock Vina with Lamarckian GA, grid box centered on catalytic dyad (Cys145–His41) .
- Key Interactions :
- Hydrogen bonds with Lys137 (ΔG = -4.97 kcal/mol) .
- Hydrophobic contacts with Leu286/Pro39 .
- Validation : RMSD < 2.0 Å from co-crystallized ligands (e.g., N3 inhibitor) .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay Variability : Compare IC50 values under consistent conditions (e.g., pH, cell lines) .
- MD Simulations : 100-ns trajectories to assess binding stability (e.g., RMSF < 1.5 Å for ligand–protein complexes) .
- SAR Studies : Modify substituents (e.g., nitro → amino) to isolate pharmacophoric groups .
What computational methods are used to predict nonlinear optical (NLO) properties?
Advanced Research Question
- Polarizability : DFT-derived dipole moment (μ) and hyperpolarizability (β) using CAM-B3LYP .
- NBO Analysis : Charge transfer via LP(S) → σ*(C–N) interactions enhances β .
- Comparison : Experimental SHG (second-harmonic generation) vs. theoretical β values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
